(+)-Volkensiflavone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

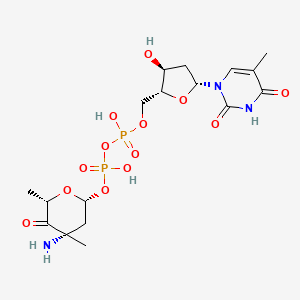

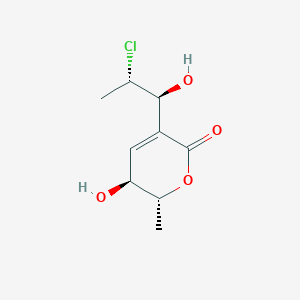

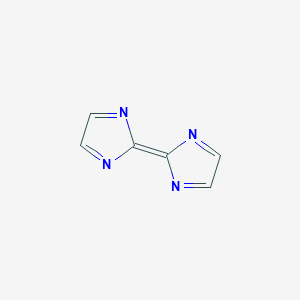

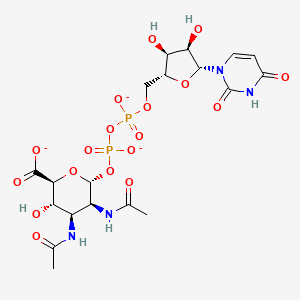

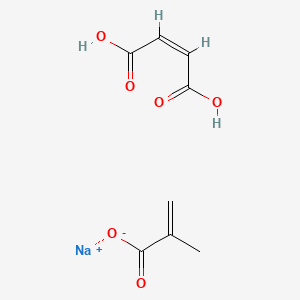

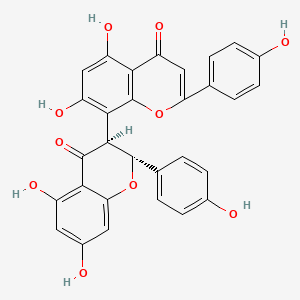

(+)-volkensiflavone is a natural product found in Rheedia edulis and Garcinia livingstonei. It has a role as a plant metabolite. It is a biflavonoid, a hydroxyflavanone and a hydroxyflavone.

科学的研究の応用

Antibacterial and Antioxidant Properties

(+)-Volkensiflavone, a compound isolated from various plant species, has demonstrated significant antibacterial and antioxidant activities. In studies, it exhibited higher antibacterial activity against strains such as Bacillus anthracis, Escherichia coli, and Staphylococcus aureus. The compound also showed notable antioxidant activity, suggesting its potential as a source of natural antibacterial and antioxidant agents (Mbwambo et al., 2012).

Potential in Treating Alzheimer's Disease

A study on a triple transgenic mouse model of Alzheimer's disease found that biflavonoids, including this compound, could have neuroprotective effects. The treatment with a biflavonoid fraction from Garcinia madruno, which included this compound, reduced β-amyloid deposition and tau pathology in the brain, suggesting potential therapeutic benefits for Alzheimer's disease (Sabogal-Guáqueta et al., 2017).

Aphrodisiac and Antihypertensive Effects

This compound has been identified in Allanblackia floribunda, a plant traditionally used for its aphrodisiac and antihypertensive properties. Research has validated these traditional uses, indicating the role of this compound in these effects (Brusotti et al., 2016).

Role in Atheroprotection

A study on the atheroprotective effects of biflavonoids showed that this compound, among other biflavonoids, can modulate the interaction between macrophages and oxidized LDL, a key event in atherosclerosis. The compound demonstrated antioxidant, anti-inflammatory, and atheroprotective effects in both in vitro and in vivo models (Tabares-Guevara et al., 2017).

Antimicrobial Modulatory Effects

This compound was found to have a modulatory effect on drug resistance in Staphylococcus aureus strains overexpressing efflux pump genes. The compound enhanced the activity of antibiotics, suggesting its potential as an adjuvant in antibiotic therapy for multidrug-resistant strains (Silva et al., 2020).

特性

分子式 |

C30H20O10 |

|---|---|

分子量 |

540.5 g/mol |

IUPAC名 |

8-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C30H20O10/c31-15-5-1-13(2-6-15)22-12-21(37)24-19(35)11-20(36)26(30(24)39-22)27-28(38)25-18(34)9-17(33)10-23(25)40-29(27)14-3-7-16(32)8-4-14/h1-12,27,29,31-36H/t27-,29+/m1/s1 |

InChIキー |

YOGANETYFUQWIM-PXJZQJOASA-N |

異性体SMILES |

C1=CC(=CC=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O |

SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O |

正規SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。